N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . In one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative .
Molecular Structure Analysis
The structure of benzimidazole derivatives can be confirmed using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The title compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as IR, 1H NMR, and 13C NMR .
Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory Activity : A study found that indolyl azetidinones, related to the target compound, demonstrated significant anti-inflammatory activity. These compounds were compared with non-steroidal anti-inflammatory drugs for their effectiveness and ulcerogenic activities (Kalsi et al., 1990).
Antioxidant and Antimicrobial Activities : Some chalcones containing indole moiety, similar to the target compound, exhibited notable antioxidant and antimicrobial properties. These compounds were synthesized and their structures confirmed through various spectral studies (Saundane & Mathada, 2016).
Antimicrobial and Antiproliferative Effects : Another research synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and screened them for antibacterial, antifungal, and antiproliferative activities. These compounds showed promise as novel agents against various bacterial, fungal species, and cancer cell lines (Kumar et al., 2012).
Structural Analysis and Drug Design
Spectroscopic and X-ray Analysis : The structural characteristics of N-substituted indole carboxamides, related to the target compound, were studied using spectroscopic and X-ray crystallographic methods. This study is crucial in understanding the molecular structure and interactions (Al-Ostoot et al., 2019).
Structure-Activity Relationship in Drug Design : Research into non-nucleoside adenosine deaminase inhibitors revealed important insights into the structure-activity relationships of indole derivatives. This study aids in the rational design of more effective drugs (Terasaka et al., 2004).
Anticancer Applications
Synthesis of Benzodiazepines with Antimicrobial and Antioxidant Properties : Research into benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, including compounds like the one , showed potent antimicrobial activity and good antioxidant activity (Naraboli & Biradar, 2017).
Synthesis of N-Arylated Indole-3-Substituted-2-Benzimidazoles as Anticancer Agents : A study focused on synthesizing novel indole-derived benzimidazoles and benzothiazoles with demonstrated efficacy as anti-cancer agents against various cancer cell lines (Anwar et al., 2023).
Novel Indole Derivatives for Anti-inflammatory Activity : A study synthesizing novel indole derivatives demonstrated promising anti-inflammatory activity, with lower ulcerogenic liability compared to standard drugs (Verma et al., 1994).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides , suggesting that they may interact with DNA or RNA in cells.
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives , it is likely that this compound affects multiple pathways
Pharmacokinetics
A series of benzothiazol-2-yl-arylamide derivatives, which are structurally similar to this compound, were reported to have favorable pharmacokinetic profiles according to admet calculations .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Action Environment
The synthesis of similar compounds has been reported to be efficient under a wide range of conditions , suggesting that the compound may be stable and effective in various environments.
Biochemical Analysis
Biochemical Properties
It has been found that this compound has unique properties related to elastase inhibition, free radical scavenging activity, and DNA binding ability . The compound was found to bind within the active region of elastase, indicating its high tendency towards elastase inhibition . It also showed promising antioxidant activity, scavenging 80% of DPPH˙ radicals . Furthermore, it was found to bind spontaneously and reversibly with DNA via a mixed binding mode .
Cellular Effects
The cellular effects of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide are not well documented. Based on its biochemical properties, it can be inferred that this compound may have significant effects on cellular processes. Its elastase inhibition property suggests that it could influence cellular processes involving elastase, a proteolytic enzyme involved in tissue remodeling and immune responses. Its antioxidant activity indicates that it could protect cells from oxidative stress. Its ability to bind DNA suggests that it could potentially influence gene expression and other DNA-dependent cellular processes .
Molecular Mechanism
It has been suggested that its elastase inhibition property is due to its binding within the active region of elastase . Its antioxidant activity is likely due to its ability to scavenge free radicals . Its DNA binding ability suggests that it may interact with DNA and potentially influence gene expression .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)21-25-19-7-3-4-8-20(19)26-21/h1-13,23H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKFEHAPPNASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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